molecular formula C14H13BrClN3OS B4395779 N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B4395779
M. Wt: 386.7 g/mol
InChI Key: MOYUSIMPFVUYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, also known as BCT-100, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a key role in many cellular processes, including cell proliferation, apoptosis, and DNA repair. As such, CK2 has been implicated in the development and progression of many diseases, including cancer, Alzheimer's disease, and HIV.

Mechanism of Action

N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide acts as a selective inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition of CK2 leads to a disruption of many cellular processes that are dependent on CK2 activity, including cell proliferation and DNA repair.
Biochemical and Physiological Effects:
The inhibition of CK2 by N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation. Additionally, N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide in lab experiments is its selectivity for CK2, which allows for more precise targeting of this enzyme. Additionally, N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other CK2 inhibitors. However, one limitation of N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide. One area of interest is the development of N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide as a combination therapy with other chemotherapy drugs. Additionally, further studies are needed to determine the optimal dosing and timing of N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide administration in order to maximize its therapeutic potential. Finally, research is needed to better understand the mechanisms underlying the anti-proliferative and anti-metastatic effects of N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, which may lead to the development of more effective therapies for cancer and other diseases.

Scientific Research Applications

N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has shown that N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide exhibits potent anti-proliferative effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. Additionally, N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, suggesting that it may have potential as a combination therapy.

properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-10-3-4-12(16)11(15)6-10/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYUSIMPFVUYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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